Methyl 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}thiophene-2-carboxylate
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Overview
Description
METHYL 3-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core, a thiophene ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, dimethylformamide (DMF), and various catalysts such as palladium on carbon (Pd/C) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)THIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2 with Pd/C
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
METHYL 3-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)THIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of METHYL 3-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
- Quinoline-3-carboxylate derivatives
- Thiophene-2-carboxylate derivatives
- Hexahydroquinoline derivatives
Uniqueness
METHYL 3-(2,5-DIOXO-7-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)THIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H18N2O5S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 3-[(2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C22H18N2O5S/c1-29-22(28)19-16(7-8-30-19)23-20(26)15-11-14-17(24-21(15)27)9-13(10-18(14)25)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
SPBQPGPXHQABPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
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